CRTH2 Receptor Antagonist Class Membership: Target Compound's Structural Position Within a Validated Pharmacophore Class
The target compound is a member of the indole acetic acid class of CRTH2 receptor antagonists, a class extensively characterized in the patent and medicinal chemistry literature. Within this class, compounds bearing an acetic acid side chain at the C3 position and an N1-alkyl/aryl substitution represent a core pharmacophore for CRTH2 antagonism. The 2-methoxyethyl group at N1 distinguishes this compound from N-unsubstituted and N-aryl analogs. Published SAR data for the indole acetic acid CRTH2 antagonist class demonstrates that N1-substitution modulates receptor binding potency and functional selectivity [1]. For reference, optimized indole-3-acetic acid derivatives in this class achieve CRTH2 binding pIC₅₀ values ranging from 8.15 to 9.4, while N-aryl substituted analogs exhibit moderate functional antagonist activity (pA₂ = 6.8) [2].
| Evidence Dimension | CRTH2 antagonist class membership and structural pharmacophore positioning |
|---|---|
| Target Compound Data | N1-(2-methoxyethyl) substituted indole-3-acetic acid; molecular formula C₁₃H₁₅NO₃; MW 233.26 g/mol |
| Comparator Or Baseline | Class reference: indole-3-acetic acid CRTH2 antagonists (general class); Representative optimized compounds: pIC₅₀ = 8.15-9.4; N-aryl analog pA₂ = 6.8 |
| Quantified Difference | N1-alkyl (2-methoxyethyl) substitution vs. N1-H or N1-aryl; target compound represents a distinct substitution vector within the class |
| Conditions | CRTH2 binding assay (pIC₅₀) and functional calcium mobilization assay (pA₂) in vitro |
Why This Matters
Procurement of this specific N1-(2-methoxyethyl) derivative provides a defined chemical probe within a validated CRTH2 antagonist pharmacophore class, enabling SAR studies focused on the N1-substituent's effect on receptor engagement and downstream signaling.
- [1] Wyeth. (2009). Indole acetic acids exhibiting CRTH2 receptor antagonism and uses thereof. U.S. Patent No. 7,476,667. View Source
- [2] Ulven, T., & Kostenis, E. (2005). Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation. Nature Reviews Drug Discovery, 4, 949-963. View Source
